molecular formula C8H10Cl2O2 B12698013 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- CAS No. 7298-86-4

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-

Cat. No.: B12698013
CAS No.: 7298-86-4
M. Wt: 209.07 g/mol
InChI Key: HHYBCLNAPQRAAN-UHFFFAOYSA-N
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Description

2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound with the molecular formula C8H10Cl2O2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexanedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual chlorination provides distinct properties that are not observed in its mono-chlorinated or non-chlorinated analogs .

Properties

IUPAC Name

2,2-dichloro-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYBCLNAPQRAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223259
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-86-4
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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